
ethyl 3-isopropyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by an ethyl ester group at the 5-position and an isopropyl group at the 3-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-isopropyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of isopropyl hydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols or other reduced derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate has been investigated for its potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound display effectiveness against various Gram-negative bacteria such as Haemophilus influenzae and Escherichia coli.
Compound | MIC (μg/ml) | Activity |
---|---|---|
This compound | <62.5 | Effective against planktonic cells |
N-ethyl-3-amino-5-oxo-4-phenyl-pyrazole | 0.49 - 31.25 | Effective against clinical isolates |
The minimal inhibitory concentration (MIC) for this compound was found to be less than 62.5 μg/ml against planktonic cells, indicating strong antibacterial potential .
- Anticancer Activity : Preliminary investigations have shown that pyrazole derivatives can inhibit cancer cell proliferation. For example, studies indicated that related compounds could induce apoptosis in MCF-7 breast cancer cells.
Compound | IC50 (μM) | Mechanism |
---|---|---|
This compound | TBD | Induces apoptosis |
Related pyrazole derivative | 168.78 | Cell cycle arrest at G1 phase |
The mechanism often involves interaction with cellular pathways leading to apoptosis .
Agrochemical Applications
The compound is also explored for its potential use in developing agrochemicals. Its structural characteristics may allow it to act as a herbicide or pesticide by inhibiting specific biological pathways in target organisms. The efficacy of similar pyrazole derivatives in agricultural applications has been documented, suggesting that this compound could serve as a promising candidate for further research .
Synthesis of Novel Compounds
This compound serves as an intermediate in synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activity or different chemical properties .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound and its derivatives:
Antimicrobial Evaluation : A study assessed various pyrazole derivatives against Haemophilus species, confirming significant activity of compounds with similar structural features .
Cytotoxicity Assessment : In vitro tests revealed that related compounds did not exhibit toxicity at concentrations effective against Haemophilus spp., indicating a favorable safety profile .
Molecular Docking Studies : Computational studies suggested potential binding interactions between pyrazole derivatives and key proteins involved in cancer progression, supporting their role as lead compounds for drug development .
Mechanism of Action
The mechanism of action of ethyl 3-isopropyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 3-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate: Contains a phenyl group, leading to different biological activities.
Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate: Features a tert-butyl group, affecting its chemical reactivity and applications.
Biological Activity
Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate (EIPC) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
EIPC has the molecular formula , characterized by a pyrazole ring and a carboxylate functional group. The presence of both ethyl and isopropyl groups contributes to its unique chemical behavior and potential interactions with biological targets. EIPC typically appears as a pale yellow to yellow-brown solid with high purity levels (around 98%) in commercial preparations.
Anti-inflammatory and Analgesic Properties
Research indicates that EIPC exhibits significant anti-inflammatory and analgesic properties. It has been shown to modulate various biological pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.
Anticancer Potential
EIPC shares structural similarities with other pyrazole derivatives that have been investigated for their anticancer properties. Compounds within this family have shown promising results against various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). For instance, derivatives similar to EIPC have exhibited growth inhibition with GI50 values ranging from 3.79 µM to 42.30 µM against these cell lines .
The mechanisms underlying the biological activity of EIPC involve interactions with specific molecular targets:
- Receptor Binding : EIPC has been shown to selectively bind to receptors involved in pain and inflammation pathways. Molecular docking simulations suggest that it may interact with cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory process.
- Cell Proliferation Inhibition : In vitro assays have indicated that EIPC can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest .
In Vitro Studies
In vitro studies have assessed the cytotoxicity of EIPC against several cancer cell lines. For example, compounds derived from pyrazole structures demonstrated significant cytotoxic effects with IC50 values ranging from 0.067 µM to 42.30 µM against different cancer types . The compound's efficacy was evaluated through assays measuring cell viability and proliferation.
In Vivo Studies
While most studies focus on in vitro evaluations, preliminary in vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of EIPC. For instance, analogs of EIPC were tested in animal models for their ability to inhibit tumor growth effectively while exhibiting low toxicity profiles .
Comparative Analysis with Other Pyrazole Derivatives
Q & A
Q. (Basic) How can the synthesis of ethyl 3-isopropyl-1H-pyrazole-5-carboxylate be optimized for higher yield and purity?
The synthesis typically involves cyclocondensation of ethyl acetoacetate with isopropyl-substituted hydrazine derivatives under acidic conditions. Key optimizations include:
- Reagent Ratios : Maintaining a 1:1 molar ratio of ethyl acetoacetate to hydrazine derivatives to minimize side reactions.
- Solvent Selection : Refluxing in ethanol or methanol to enhance cyclization efficiency .
- Catalysis : Adding catalytic acetic acid to accelerate hydrazone formation and cyclization.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product .
Q. (Basic) What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR Spectroscopy : Use - and -NMR to confirm the pyrazole ring structure, ester group, and isopropyl substitution. Solubility in deuterated DMSO or CDCl is ideal .
- X-ray Crystallography : Employ SHELXL (via the SHELX suite) for structure refinement. Single-crystal diffraction data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution structural insights .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. (Advanced) How can continuous flow reactors improve the scalability of this compound’s synthesis?
Continuous flow reactors enable precise control over reaction parameters (temperature, residence time) and reduce side products. For scale-up:
- Reactor Design : Use microfluidic channels with immobilized acid catalysts (e.g., Amberlyst-15) to enhance efficiency.
- Real-Time Monitoring : In-line FTIR or HPLC to track intermediate formation (e.g., hydrazone) and optimize feed rates .
- Solvent Recycling : Integrate solvent recovery systems to minimize waste .
Q. (Advanced) What computational strategies can predict the bioactivity of derivatives of this compound?
- Quantum Chemical Calculations : Use Gaussian or ORCA to compute electrostatic potentials and HOMO/LUMO gaps, correlating electronic properties with antimicrobial activity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding affinities to target enzymes (e.g., COX-2 for anti-inflammatory activity) .
- QSAR Models : Train machine learning models on datasets of pyrazole derivatives to predict IC values against specific biological targets .
Q. (Basic) How can researchers evaluate the biological activity of this compound in vitro?
- Enzyme Inhibition Assays : Test against serine proteases or kinases using fluorogenic substrates (e.g., AMC-linked peptides) .
- Antimicrobial Screening : Perform broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity indices .
Q. (Advanced) How should contradictory bioactivity data between similar pyrazole derivatives be resolved?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., isopropyl vs. methyl groups) on logP and binding modes using crystallographic data .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, PCA) to identify confounding variables (e.g., assay conditions) .
- In Silico Validation : Reconcile experimental IC values with docking scores to prioritize compounds for retesting .
Q. (Advanced) What methods address discrepancies in crystallographic data refinement?
- Dual Refinement : Use SHELXL for initial refinement and SIR97 for cross-validation, especially for twinned or low-resolution datasets .
- Electron Density Maps : Analyze residual density peaks (e.g., in Olex2) to identify disordered solvent molecules or alternative conformations .
- Thermal Motion Analysis : Apply TLS parameterization in SHELXL to model anisotropic displacement errors .
Q. (Advanced) How can AI-driven retrosynthesis tools expedite derivative design?
- Template-Based Prediction : Use tools like Pistachio or Reaxys to identify feasible routes for introducing substituents (e.g., fluorophenyl groups) at the pyrazole 3-position .
- Reaction Condition Optimization : Leverage neural networks (e.g., IBM RXN) to predict ideal catalysts, solvents, and temperatures for esterification or chlorination steps .
Properties
IUPAC Name |
ethyl 5-propan-2-yl-1H-pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-7(6(2)3)10-11-8/h5-6H,4H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTUMWMASHHTOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423659 | |
Record name | Ethyl 5-(propan-2-yl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78208-72-7 | |
Record name | 5-Isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78208-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(propan-2-yl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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